molecular formula C10H12O3 B091505 7-Methoxychroman-4-ol CAS No. 18385-79-0

7-Methoxychroman-4-ol

Cat. No.: B091505
CAS No.: 18385-79-0
M. Wt: 180.2 g/mol
InChI Key: IKJAQMNHESUCBH-UHFFFAOYSA-N
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Description

7-Methoxychroman-4-ol is a heterocyclic compound that belongs to the class of chroman derivatives. It is characterized by a chroman ring structure with a methoxy group at the 7th position and a hydroxyl group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxychroman-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of a base, such as sodium hydroxide, followed by reduction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

7-Methoxychroman-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 7-methoxychroman-4-one.

    Reduction: Formation of 7-methoxydihydrochroman-4-ol.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxychroman-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.

Mechanism of Action

The mechanism of action of 7-Methoxychroman-4-ol involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the methoxy group at the 7th position.

    7-Hydroxychroman-4-one: Has a hydroxyl group instead of a methoxy group at the 7th position.

    7-Methoxychroman-4-one: Lacks the hydroxyl group at the 4th position.

Uniqueness

7-Methoxychroman-4-ol is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and enhances its applicability in various scientific fields.

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJAQMNHESUCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266493
Record name 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-79-0
Record name 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18385-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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